

Technical Guide: Toluene-3,4-dithiol (CAS: 496-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of **Toluene-3,4-dithiol**. The information is intended to support research, development, and drug discovery activities.

Core Properties of Toluene-3,4-dithiol

Toluene-3,4-dithiol, also known as 4-methylbenzene-1,2-dithiol, is a versatile organosulfur compound with the chemical formula C₇H₈S₂.[1][2] It is widely utilized in analytical chemistry and as a ligand in coordination chemistry.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of **Toluene-3,4-dithiol** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	156.27 g/mol	[1][3][4]
Appearance	White to yellow crystalline powder or colorless wax/oil	[1][5]
Melting Point	30-33 °C (lit.)	[1][3]
Boiling Point	135-137 °C at 17 mmHg (lit.)	[1][3]
185-187 °C at 84 mmHg		
Density	1.179 g/mL at 25 °C (lit.)	[1][3]
Flash Point	>113 °C (>230 °F)	[1]
Solubility	Soluble in benzene, chloroform, and aqueous alkali hydroxide solutions. Appreciable solubility in polar organic solvents like methanol.	[2]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. Air sensitive.	
Storage Temperature	-20°C	[1][3]

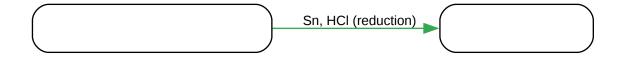
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Toluene-3,4-dithiol**.

Spectroscopic Data	Key Features and Remarks	References
¹ H NMR	A singlet at approximately δ 2.4 ppm (methyl protons, 3H). Complex patterns in the aromatic region (δ 6.5-7.5 ppm) for the three aromatic protons. Thiol proton (-SH) signals may appear as broad peaks.	[2]
FTIR	S-H stretching vibrations in the region of 2550-2600 cm ⁻¹ . C-H stretching of the aromatic ring around 3000-3100 cm ⁻¹ . C-H stretching of the methyl group at approximately 2900-2950 cm ⁻¹ . C=C stretching of the aromatic ring in the 1400-1600 cm ⁻¹ region. C-S stretching vibrations typically appear in the fingerprint region between 600-700 cm ⁻¹ .	[2]
UV-Vis	An absorption maximum at 296 nm and a shoulder at about 290 nm are observed for the pure compound.	

Safety and Handling Information

Toluene-3,4-dithiol is a hazardous substance and requires careful handling.


Hazard Information	GHS Classification and Precautionary Statements	References
Pictograms	GHS05 (Corrosive), GHS07 (Exclamation mark)	[5]
Signal Word	Danger	[5]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.	[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves.	[3]

Experimental Protocols Synthesis of Toluene-3,4-dithiol

The primary method for the synthesis of **Toluene-3,4-dithiol** is the reduction of toluene-3,4-disulfonyl chloride.[5]

Reaction Scheme:

Click to download full resolution via product page

Caption: Synthesis of **Toluene-3,4-dithiol**.

Methodology:

While a detailed, modern experimental protocol is not readily available in recent literature, the original synthesis was reported by Mills and Clark in 1936. The general procedure involves the reduction of toluene-3,4-disulfonyl chloride using tin and hydrochloric acid.

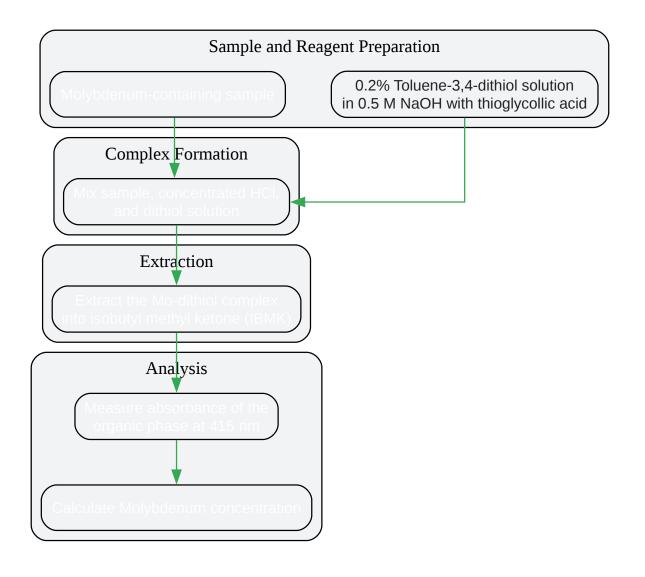
- Reactants: Toluene-3,4-disulfonyl chloride, Tin (Sn), Concentrated Hydrochloric Acid (HCl).
- General Steps: The reduction is typically carried out by adding the sulfonyl chloride to a
 mixture of tin and concentrated hydrochloric acid. The reaction is often exothermic and may
 require cooling to control the temperature. After the reaction is complete, the product is
 isolated from the reaction mixture. This may involve extraction with an organic solvent
 followed by removal of the solvent.

Purification by Vacuum Distillation

Toluene-3,4-dithiol can be purified by vacuum distillation. This technique is suitable for compounds that decompose at their atmospheric boiling point.

General Protocol:

 Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump protected by a cold trap.


- Sample Preparation: Place the crude Toluene-3,4-dithiol into the distillation flask. Add a
 magnetic stir bar for smooth boiling.
- Distillation:
 - Begin stirring the sample.
 - Gradually apply vacuum to the system.
 - Slowly heat the distillation flask using a heating mantle.
 - Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 135-137 °C at 17 mmHg).[1][3]
 - Monitor the temperature at the distillation head throughout the process.
- Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.

Spectrophotometric Determination of Molybdenum

Toluene-3,4-dithiol is a sensitive reagent for the spectrophotometric determination of various metal ions, including molybdenum (Mo).[2]

Experimental Workflow:

Click to download full resolution via product page

Caption: Workflow for Molybdenum Determination.

Methodology:

This protocol is adapted from a published method for the determination of molybdenum in steel.

- Reagents:
 - Standard Molybdenum(VI) solution.

- Toluene-3,4-dithiol solution (0.2%): Dissolve 1 g of Toluene-3,4-dithiol in 500 mL of 0.5
 M sodium hydroxide solution containing 10 mL of thioglycollic acid.
- Concentrated Hydrochloric Acid.
- Isobutyl methyl ketone (IBMK).

Procedure:

- To a suitable aliquot of the sample solution containing molybdenum in a separatory funnel, add concentrated hydrochloric acid.
- Add the 0.2% **Toluene-3,4-dithiol** solution and mix well. A green complex will form.
- Add a known volume of isobutyl methyl ketone (IBMK) and shake vigorously to extract the molybdenum-dithiol complex into the organic phase.
- Allow the layers to separate.
- Measure the absorbance of the organic layer at 415 nm using a spectrophotometer against a reagent blank.
- The concentration of molybdenum is determined by comparing the absorbance to a calibration curve prepared from standard molybdenum solutions.

Applications in Research and Development

Toluene-3,4-dithiol is a valuable tool in various scientific disciplines.

- Analytical Chemistry: It serves as a highly sensitive colorimetric reagent for the spectrophotometric determination of metals such as molybdenum, tungsten, tin, silver, and rhenium.[2] The formation of intensely colored complexes with these metals allows for their quantification even at low concentrations.
- Coordination Chemistry: The two thiol groups provide a bidentate chelation site, making it an
 excellent ligand for forming stable complexes with a wide range of transition metals.[2] These
 complexes are studied for their interesting electronic and structural properties.

- Materials Science: Toluene-3,4-dithiol has been investigated as a component in the synthesis of conducting polymers and metal-organic frameworks (MOFs).[2]
- Drug Development: The ability of dithiol compounds to interact with metal ions is relevant in the study of metalloenzymes and the development of metal-chelating therapeutic agents.
 Recent research has explored the potential of its arsenic(III) complexes in radionuclide cancer therapy.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The colorimetric determination of tin by means of toluene-3:4-dithiol ("dithiol") Analyst (RSC Publishing) [pubs.rsc.org]
- 2. o-Dithiols in analysis. Part IV. Diacetyltoluene-3:4-dithiol, dibenzoyltoluene-3:4-dithiol and the zinc complex of toluene-3:4-dithiol Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- To cite this document: BenchChem. [Technical Guide: Toluene-3,4-dithiol (CAS: 496-74-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216458#toluene-3-4-dithiol-cas-number-496-74-2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com